

Spectroscopic Analysis of C.I. Acid Brown 83: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: C.I. Acid brown 83

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of **C.I. Acid Brown 83** (C.I. 20250), a significant compound in various industrial applications. This document outlines the core spectroscopic techniques for its characterization, including UV-Visible (UV-Vis), Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). Given the limited availability of specific, publicly accessible raw spectral data for **C.I. Acid Brown 83**, this guide presents a combination of reported data and predicted spectroscopic characteristics based on its known chemical structure. Detailed experimental protocols are provided to facilitate the replication and validation of these analytical methods.

Introduction to C.I. Acid Brown 83

C.I. Acid Brown 83 is a double azo dye complexed with copper.^{[1][2]} Its chemical structure, containing multiple aromatic rings, azo linkages (-N=N-), a sulfonic acid group, and a coordinated copper ion, dictates its characteristic color and chemical properties.^[2] Spectroscopic analysis is fundamental for confirming its identity, assessing its purity, and studying its degradation and interaction with other molecules.

Chemical and Physical Properties:

| Property | Value |
|---------------------|---|
| C.I. Name | Acid Brown 83 |
| C.I. Number | 20250 |
| CAS Number | 13011-68-2 |
| Molecular Formula | C ₁₈ H ₁₁ CuN ₆ NaO ₈ S |
| Molecular Weight | 557.92 g/mol |
| Chemical Class | Di-azo Copper Complex |
| Physical Appearance | Brown Powder |
| Hue | Yellowish Brown |
| Solubility | Soluble in water |

Spectroscopic Data

The following sections summarize the key spectroscopic data for **C.I. Acid Brown 83**.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy of **C.I. Acid Brown 83** reveals electronic transitions within the chromophoric azo system and aromatic rings. The maximum absorbance wavelength (λ_{max}) is a key identifier for this dye.

| Parameter | Value | Notes |
|------------------------|-------------|---|
| λ_{max} | 448 nm | In aqueous solution, attributed to the $n \rightarrow \pi^*$ transition of the azo group. |
| Other Absorptions | ~250-320 nm | Expected $\pi \rightarrow \pi^*$ transitions of the aromatic systems. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of **C.I. Acid Brown 83** is predicted to exhibit characteristic absorption bands corresponding to its various functional groups.

| Wavenumber (cm ⁻¹) | Functional Group | Vibration Mode |
|--------------------------------|---------------------|-------------------------|
| 3400-3200 | O-H, N-H | Stretching |
| 3100-3000 | Aromatic C-H | Stretching |
| 1620-1580 | N=N (Azo) | Stretching |
| 1600-1450 | Aromatic C=C | Stretching |
| 1200-1150 | S=O (Sulfonic acid) | Asymmetric Stretching |
| 1050-1000 | S=O (Sulfonic acid) | Symmetric Stretching |
| ~650 | C-S | Stretching |
| ~500 | Cu-N/Cu-O | Metal-ligand vibrations |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of **C.I. Acid Brown 83** are expected to be complex due to the number of aromatic protons and carbons. The presence of the paramagnetic copper ion can lead to significant broadening of NMR signals, making interpretation challenging. The following are predicted chemical shift ranges for the ligand structure.

¹H NMR (Predicted):

| Chemical Shift (ppm) | Proton Type |
|----------------------|---|
| 7.0 - 8.5 | Aromatic protons |
| 9.0 - 10.0 | Phenolic -OH, Amine -NH ₂ (exchangeable with D ₂ O) |

¹³C NMR (Predicted):

| Chemical Shift (ppm) | Carbon Type |
|----------------------|--|
| 110 - 160 | Aromatic carbons |
| 140 - 160 | Carbons attached to -N=N-, -OH, and -SO ₃ H |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of **C.I. Acid Brown 83**. Electrospray ionization (ESI) is a suitable technique for this polar and ionic compound.

| m/z Value | Interpretation |
|---------------------------|---|
| [M-Na] ⁻ | Molecular ion (deprotonated sodium salt) |
| [M-Cu-Na+2H] ⁻ | Loss of copper and sodium, with protonation |
| Fragments | Cleavage of the azo bonds, loss of SO ₃ , and fragmentation of the aromatic rings. |

Experimental Protocols

UV-Visible Spectroscopy

- **Sample Preparation:** Prepare a stock solution of **C.I. Acid Brown 83** in deionized water (e.g., 100 mg/L). From the stock solution, prepare a series of dilutions to determine the linear range of absorbance.
- **Instrumentation:** Use a double-beam UV-Vis spectrophotometer.
- **Measurement:** Scan the samples from 200 to 800 nm, using deionized water as a blank.
- **Analysis:** Identify the λ_{max} and record the absorbance values. A calibration curve can be constructed by plotting absorbance versus concentration.

FT-IR Spectroscopy

- **Sample Preparation:** Use the KBr pellet method. Mix approximately 1-2 mg of the **C.I. Acid Brown 83** powder with 100-200 mg of dry KBr powder in an agate mortar. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
- **Instrumentation:** Use an FT-IR spectrometer.
- **Measurement:** Record the spectrum in the range of 4000-400 cm^{-1} .
- **Analysis:** Identify the characteristic absorption bands and assign them to the corresponding functional groups.

NMR Spectroscopy

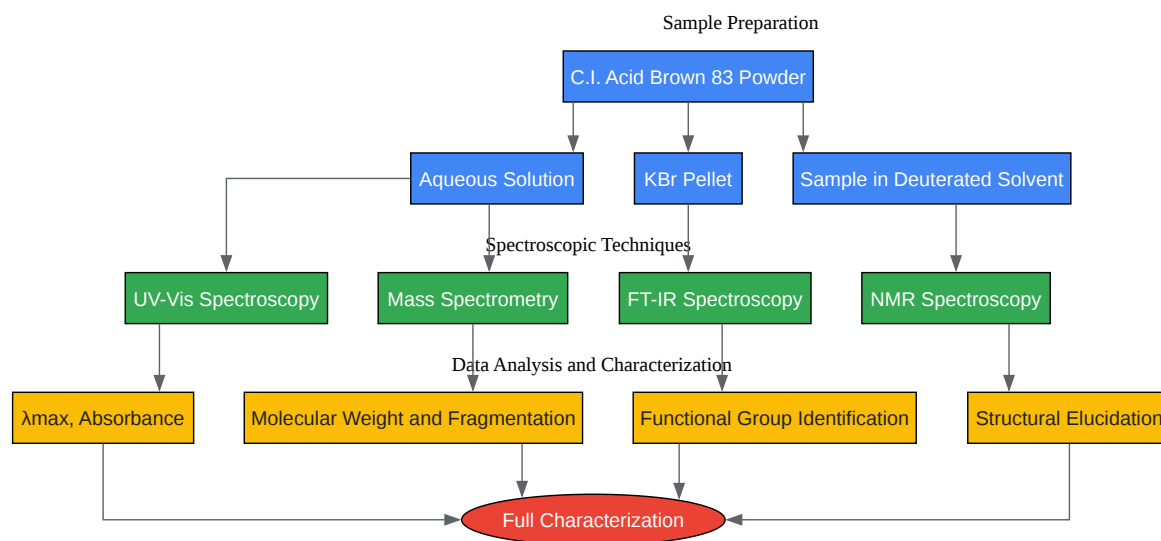
- **Sample Preparation:** Dissolve 10-20 mg of **C.I. Acid Brown 83** in a suitable deuterated solvent, such as DMSO- d_6 or D_2O . Due to the paramagnetic nature of the copper complex, it may be necessary to use a metal-free version of the ligand for clearer spectra.
- **Instrumentation:** Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
- **Measurement:** Acquire ^1H and ^{13}C NMR spectra.
- **Analysis:** Assign the chemical shifts to the protons and carbons in the molecule.

Mass Spectrometry

- **Sample Preparation:** Dissolve a small amount of **C.I. Acid Brown 83** in a suitable solvent, such as a water/methanol mixture.
- **Instrumentation:** Use a mass spectrometer equipped with an electrospray ionization (ESI) source.
- **Measurement:** Infuse the sample solution into the ESI source and acquire the mass spectrum in both positive and negative ion modes. Perform tandem MS (MS/MS) on the molecular ion to obtain fragmentation data.
- **Analysis:** Identify the molecular ion and characteristic fragment ions to confirm the structure.

Workflow and Pathway Diagrams

Spectroscopic Analysis Workflow



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Caption: Workflow for the spectroscopic analysis of **C.I. Acid Brown 83**.

Proposed Degradation Pathway

Studies on the degradation of **C.I. Acid Brown 83**, particularly through advanced oxidation processes like ultrasound and photocatalysis, indicate that the primary mechanism involves the attack of hydroxyl radicals ($\bullet\text{OH}$) on the dye molecule.^{[3][4]} This leads to the cleavage of the azo bonds and subsequent breakdown of the aromatic rings.

Caption: Proposed degradation pathway of **C.I. Acid Brown 83** via hydroxyl radical attack.

Conclusion

This technical guide provides a comprehensive framework for the spectroscopic analysis of **C.I. Acid Brown 83**. By combining established analytical techniques with predictive data based on its chemical structure, researchers can effectively characterize this dye. The detailed experimental protocols and workflow diagrams serve as a valuable resource for quality control, research, and development activities involving **C.I. Acid Brown 83**. Further research to obtain and publish high-resolution spectral data for this specific compound would be a valuable contribution to the scientific community.

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